molecular formula C6H14N2O B2619105 (4-Methylpiperazin-2-yl)methanol CAS No. 85155-83-5

(4-Methylpiperazin-2-yl)methanol

Cat. No.: B2619105
CAS No.: 85155-83-5
M. Wt: 130.191
InChI Key: JVIKJOXETSHPGJ-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-2-yl)methanol is a chemical compound with the molecular formula C6H14N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperazin-2-yl)methanol typically involves the reaction of piperazine derivatives with formaldehyde or other aldehydes under controlled conditions. One common method includes the reductive amination of 4-methylpiperazine with formaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification through distillation or crystallization to ensure high purity and yield. The use of nanofiltration membranes and other advanced techniques can enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Methylpiperazin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

(4-Methylpiperazin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and drug development .

Properties

IUPAC Name

(4-methylpiperazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-2-7-6(4-8)5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIKJOXETSHPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85155-83-5
Record name (4-methylpiperazin-2-yl)methanol
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